

Application Note: High-Throughput Analysis of Proquinazid Residues in Plant Tissues

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Compound of Interest

Compound Name: Proquinazid

Cat. No.: B071954

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Abstract

This application note provides a detailed protocol for the determination of **proquinazid** residues in various plant tissues. **Proquinazid** is a quinoline fungicide widely used to control powdery mildew on crops such as grapes, pome fruits, and cucurbits.[1][2] Ensuring that **proquinazid** residues in food commodities do not exceed established Maximum Residue Limits (MRLs) is crucial for consumer safety.[3][4][5] This document outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. The described method is suitable for researchers, scientists, and professionals in the fields of food safety, agricultural science, and drug development.

Introduction

Proquinazid is an effective fungicide used to combat powdery mildew in a variety of high-value crops.[6][7] Its application necessitates reliable and efficient analytical methods to monitor its residue levels in agricultural products to ensure they comply with regulatory standards. The QuEChERS method has become a popular choice for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[8][9][10] This application note details a validated QuEChERS-based workflow for the extraction and cleanup of **proquinazid** from plant tissues, making it amenable for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Experimental Protocol

This protocol is based on the widely recognized QuEChERS methodology.

1. Sample Homogenization:

- Collect representative samples of the plant tissue (e.g., fruits, leaves).[\[3\]](#)
- Chop the sample into small pieces (1-2 cm).
- Cryogenically grind the sample to a fine, uniform powder to prevent pesticide degradation.
- Transfer a 10 g homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube containing the sample.
- Add the appropriate internal standard.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[\[8\]](#)
- Immediately shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix. For pigmented fruits and vegetables, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments is often used. C18 may be used for samples with high-fat content.
- Vortex the tube for 1 minute.

- Centrifuge the tube at a high speed (e.g., 14,000 rcf) for 5 minutes to pellet the dSPE sorbent.
- The resulting supernatant is the final extract, ready for instrumental analysis.

4. Instrumental Analysis:

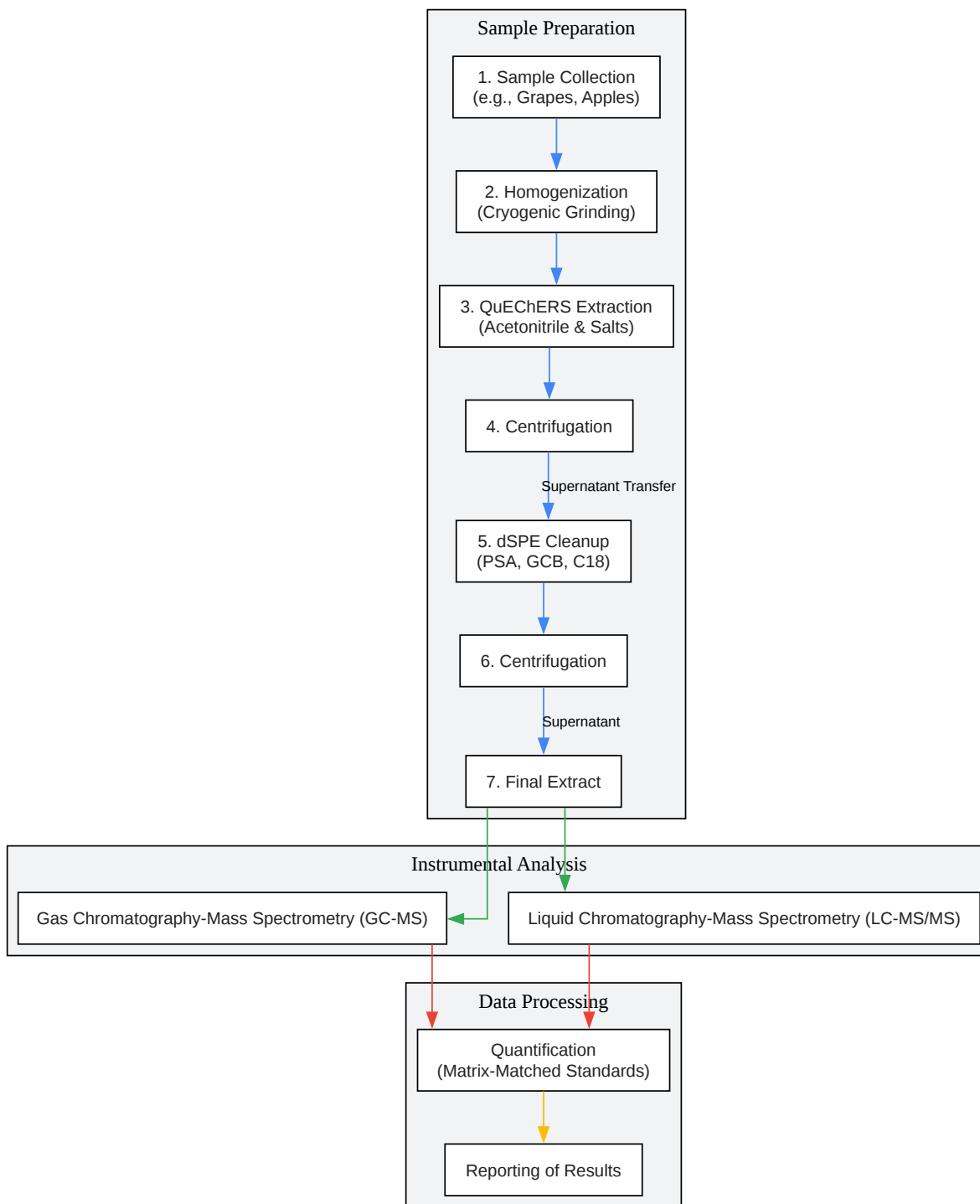
- The final extract can be analyzed by GC-MS or LC-MS/MS.[8] For **proquinazid**, GC with an electron capture detector (ECD) is also a viable option.[3]
- Prepare matrix-matched standards for accurate quantification.

Quantitative Data Summary

The following table summarizes the performance data for **proquinazid** analysis in various plant tissues.

Plant Matrix	Analytical Method	Spiked Level (mg/kg)	Average Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Grape Leaves	GC	0.5	81.00	-	-	[3]
Grape Fruits	GC	1.0	90.12	-	-	[3]
Strawberry	Immunoassay	-	-	~0.05 µg/L (in buffer)	10-1000 µg/kg (in sample)	[6]

Experimental Workflow



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Caption: Workflow for **proquinazid** residue analysis in plant tissues.

Conclusion

The described QuEChERS-based method provides a robust and efficient approach for the sample preparation of **proquinazid** in a variety of plant tissues. This protocol, coupled with sensitive instrumental analysis, allows for the accurate and reliable quantification of **proquinazid** residues, ensuring food safety and compliance with regulatory standards. The streamlined workflow is well-suited for high-throughput laboratory environments.

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